molecular formula C13H21N5O2 B2842043 N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide CAS No. 1797973-94-4

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

Cat. No.: B2842043
CAS No.: 1797973-94-4
M. Wt: 279.344
InChI Key: AXTNCZCQGIHNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signal transduction cascades that promote cell growth and proliferation . This can lead to the arrest of cell cycle progression and induction of apoptosis .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that these cells rely on for growth and survival . This can lead to cell cycle arrest and apoptosis, effectively reducing the growth of the cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its target . Additionally, the pH and temperature of the environment can impact the compound’s stability and efficacy .

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNCZCQGIHNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.